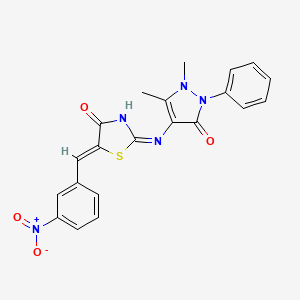

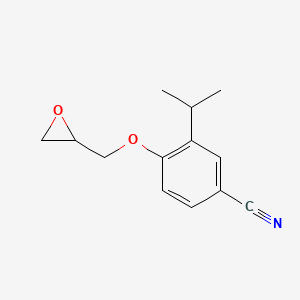

![molecular formula C17H20O5 B2751248 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843620-39-3](/img/structure/B2751248.png)

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C16H18O5 . It contains a total of 43 bonds, including 23 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 hydroxyl group, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound includes a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring . This structure is further modified with a butyl group, a methyl group, and a propanoic acid group .

Aplicaciones Científicas De Investigación

Multicomponent Synthesis

- Multicomponent Protocol for Synthesis : An efficient method was developed for the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, using a multicomponent reaction approach. This method highlights the importance of efficient synthesis techniques in creating complex compounds related to the one (Komogortsev, Melekhina, & Lichitsky, 2022).

Optical Gating in Nanofluidic Devices

- Optical Gating with Synthetic Ion Channels : The use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid in optical gating demonstrates potential applications in controlled release and sensing technologies. This is achieved through photolabile hydrophobic molecules that facilitate UV-light-triggered permselective transport in nanofluidic devices (Ali et al., 2012).

Chemical Reactions

- Reaction with S-methylisothiosemicarbazide Hydroiodide : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide, forming various compounds depending on the conditions. This shows the reactivity of such compounds under different conditions, which could be relevant for the compound (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Synthesis of Derivatives

- Synthesis of Thiazolidin-4-ones Based on Chromen Derivatives : The synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid demonstrates the possibilities of creating biologically active compounds from chromen derivatives, which could be applicable to the compound (Čačić et al., 2009).

Oxidation Studies

- Oxidation of Alcohols to Carbonyl Compounds : Research on the oxidation of alcohols to carbonyl compounds using various catalysts might be relevant for understanding the reactivity and potential transformations of the compound (Iwahama et al., 2000).

Direcciones Futuras

Given the lack of available information on this compound, future research could focus on elucidating its synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the use of similar compounds in the synthesis of photoactive cellulose derivatives , this compound could potentially have applications in the development of photoactive materials.

Propiedades

IUPAC Name |

2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-4-5-6-12-9-15(18)22-14-8-10(2)7-13(16(12)14)21-11(3)17(19)20/h7-9,11H,4-6H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMKXRSRPTYYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)

![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2751179.png)

![N-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)

![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)